2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different biological activities.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c10-4-8(15)11-5-6-3-9(16)14-7(13-6)1-2-12-14/h1-3,12H,4-5H2,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYAAARWSTXQTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=CC2=O)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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